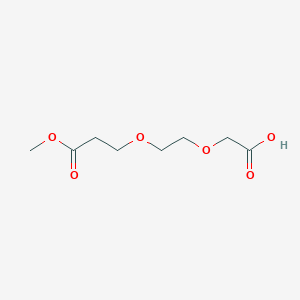
Sirius Rose BB
概要
説明
Sirius Rose BB is a synthetic azo dye widely used in the textile industry for its vibrant color and stability. Azo dyes are characterized by the presence of one or more azo bonds (N=N) connecting aromatic rings. These dyes are known for their high photolytic stability and resistance to major oxidizing agents, making them ideal for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sirius Rose BB involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Optimization of Reaction Parameters: Parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize the efficiency and yield of the dye.
化学反応の分析
Types of Reactions: Sirius Rose BB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reducing conditions, the azo bond can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation Products: Smaller aromatic compounds such as phenols or carboxylic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated derivatives of the original dye.
科学的研究の応用
Sirius Rose BB has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of azo dye reactions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
作用機序
The mechanism of action of Sirius Rose BB involves its interaction with light and various chemical agents. The dye absorbs light in the visible spectrum, leading to electronic transitions within the molecule. This property is exploited in photodynamic therapy, where the dye generates reactive oxygen species upon light exposure, causing damage to targeted cells. Additionally, the azo bond in this compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with biological molecules .
類似化合物との比較
Reactive Black 5: Another azo dye used in textile dyeing with similar stability and resistance properties.
Remazol Brilliant Blue R: Known for its high stability and resistance to photolytic degradation.
Reactive Orange 16: Used in textile dyeing with comparable chemical properties.
Uniqueness of Sirius Rose BB: this compound stands out due to its specific absorption characteristics and its effectiveness in various industrial applications. Its high stability and resistance to degradation make it a preferred choice in the textile industry. Additionally, its potential use in photodynamic therapy highlights its versatility compared to other azo dyes .
特性
IUPAC Name |
tetrasodium;6-imino-5-[2-[4-[[4-[2-(2-imino-8-oxo-6-sulfonatonaphthalen-1-yl)hydrazinyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]hydrazinyl]-4-oxonaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,34-35,38-41H,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXBERQNXDEVGB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C(=C2C1=CC(=CC2=O)S(=O)(=O)[O-])NNC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N8Na4O15S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)



![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)




![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)

